N-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)benzo[b]thiophene-2-carboxamide
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Overview
Description
N-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)benzo[b]thiophene-2-carboxamide is a complex organic compound that features a benzo[b]thiophene core linked to an indoline moiety through a hydroxyethyl chain
Mechanism of Action
Mode of action
The mode of action of indole derivatives can vary widely depending on their specific structure and the receptors they interact with . Without specific information about “N-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)benzo[b]thiophene-2-carboxamide”, it’s difficult to provide a detailed explanation of its mode of action.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)benzo[b]thiophene-2-carboxamide typically involves multi-step organic synthesis. A common synthetic route might include:
Formation of the Benzo[b]thiophene Core: This can be achieved through cyclization reactions involving thiophene derivatives and suitable electrophiles.
Attachment of the Carboxamide Group: The carboxamide group can be introduced via amide bond formation, often using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).
Synthesis of the Indoline Moiety: The indoline structure can be synthesized through cyclization of aniline derivatives.
Linking the Indoline to the Benzo[b]thiophene: This step involves the formation of the hydroxyethyl chain, which can be achieved through alkylation reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the employment of high-throughput screening to identify the most efficient catalysts and reagents.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxy group in the compound can undergo oxidation to form a carbonyl group.
Reduction: The carboxamide group can be reduced to an amine under suitable conditions.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like PCC (pyridinium chlorochromate) or KMnO₄ (potassium permanganate) can be used.
Reduction: Reducing agents like LiAlH₄ (lithium aluminium hydride) or NaBH₄ (sodium borohydride) are commonly employed.
Substitution: Electrophilic reagents like Br₂ (bromine) or HNO₃ (nitric acid) can be used under acidic conditions.
Major Products
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of an amine.
Substitution: Introduction of halogen or nitro groups on the aromatic rings.
Scientific Research Applications
Chemistry
In chemistry, N-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)benzo[b]thiophene-2-carboxamide is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it a valuable intermediate in organic synthesis.
Biology and Medicine
In biological and medicinal research, this compound is investigated for its potential therapeutic properties. The indoline and benzo[b]thiophene moieties are known to exhibit various biological activities, including anti-inflammatory, anticancer, and antimicrobial effects .
Industry
In the industrial sector, this compound could be used in the development of new pharmaceuticals or as a precursor in the synthesis of advanced materials with specific electronic or optical properties.
Comparison with Similar Compounds
Similar Compounds
Indoline Derivatives: Compounds like indomethacin, which is an anti-inflammatory drug.
Benzo[b]thiophene Derivatives: Compounds like raloxifene, used in the treatment of osteoporosis.
Uniqueness
What sets N-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)benzo[b]thiophene-2-carboxamide apart is its combined structural features, which may confer unique biological activities not seen in simpler indoline or benzo[b]thiophene derivatives. The presence of both moieties in a single molecule allows for a broader range of interactions with biological targets, potentially leading to novel therapeutic applications.
Properties
IUPAC Name |
N-[2-hydroxy-2-(1-methyl-2,3-dihydroindol-5-yl)ethyl]-1-benzothiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O2S/c1-22-9-8-13-10-14(6-7-16(13)22)17(23)12-21-20(24)19-11-15-4-2-3-5-18(15)25-19/h2-7,10-11,17,23H,8-9,12H2,1H3,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XZCQGCUBAPNOTO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2=C1C=CC(=C2)C(CNC(=O)C3=CC4=CC=CC=C4S3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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